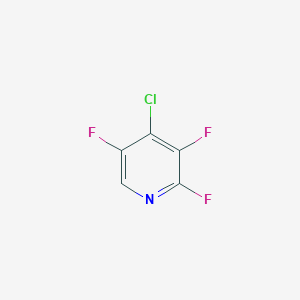

4-Chloro-2,3,5-trifluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3,5-trifluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3N/c6-3-2(7)1-10-5(9)4(3)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVLNYNBAFGTJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303037 | |

| Record name | 4-Chloro-2,3,5-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-17-2 | |

| Record name | 4-Chloro-2,3,5-trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,3,5-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2,3,5 Trifluoropyridine and Analogous Polyfluorinated Pyridines

Strategies for Introducing Halogen Substituents on the Pyridine (B92270) Ring

The introduction of chlorine and fluorine atoms onto the pyridine nucleus is a critical aspect of synthesizing the target compound. Several strategies have been developed to achieve this, each with its own advantages and limitations.

A prevalent method for synthesizing polyfluorinated pyridines, including 4-Chloro-2,3,5-trifluoropyridine, is through halogen exchange (Halex) reactions. This process typically involves the substitution of chlorine atoms with fluorine atoms using a fluoride (B91410) salt.

One common precursor for such reactions is pentachloropyridine (B147404). By reacting pentachloropyridine with anhydrous potassium fluoride at elevated temperatures, a mixture of fluorinated pyridines can be obtained, which can then be separated. nih.gov For instance, the reaction of pentachloropyridine with potassium fluoride can yield 3,5-dichloro-2,4,6-trifluoropyridine (B155018). google.comgoogle.com This process is often conducted in a dipolar aprotic solvent like N-methylpyrrolidone (NMP) under anhydrous conditions to achieve high yields and reaction rates. google.comgoogle.com

Similarly, 3,5-dichloro-2,4,6-trifluoropyridine can be used as a starting material to produce 3-Chloro-2,4,5,6-tetrafluoropyridine (B156645) through a reaction with anhydrous potassium fluoride in sulfolane. guidechem.com This intermediate can then be further functionalized.

The Halex process is a cornerstone of industrial aromatic fluoride synthesis, involving the treatment of an aryl chloride with anhydrous potassium fluoride at high temperatures (150-250 °C) in solvents like dimethylsulfoxide, dimethylformamide, or sulfolane. wikipedia.org While highly effective, especially for nitro-substituted aryl chlorides, the process can sometimes be hindered by the need for expensive reagents like cesium fluoride or phase transfer catalysts to improve yields and reaction rates, particularly for less reactive substrates. wikipedia.orggoogle.com

A specific example is the synthesis of 5-chloro-2,3-difluoropyridine (B143520) from 2,3,5-trichloropyridine (B95902). google.com This reaction can be performed in a single step or a two-step process where the monofluorinated intermediate is formed first and then further reacted to the difluoro compound. google.com The use of phase transfer catalysts like tetra-n-octylphosphonium bromide can facilitate this transformation. google.com

| Starting Material | Reagents | Product | Reference |

| Pentachloropyridine | Potassium Fluoride, N-methylpyrrolidone | 3,5-Dichloro-2,4,6-trifluoropyridine | google.comgoogle.com |

| 3,5-Dichloro-2,4,6-trifluoropyridine | Anhydrous Potassium Fluoride, Sulfolane | 3-Chloro-2,4,5,6-tetrafluoropyridine | guidechem.com |

| 2,3,5-Trichloropyridine | Potassium Fluoride, Phase Transfer Catalyst | 5-Chloro-2,3-difluoropyridine | google.com |

An alternative to modifying an existing pyridine ring is to construct the ring from acyclic, fluorinated precursors. This approach offers a high degree of control over the final substitution pattern.

Transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the de novo synthesis of pyridine rings. rsc.org This method involves the reaction of nitriles with two alkyne molecules, facilitated by a metal catalyst, to form a substituted pyridine. rsc.org Recent advancements have enabled the synthesis of highly substituted and even chiral pyridines under mild conditions. rsc.org

Another strategy involves the cyclocondensation of trifluoromethyl-containing building blocks. nih.gov For example, the synthesis of certain trifluoromethylpyridines starts with the cyclocondensation of 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov This highlights the use of readily available fluorinated compounds to build the desired heterocyclic core.

While these methods provide excellent control, the synthesis of the necessary fluorinated starting materials can sometimes be complex.

Directly introducing fluorine or chlorine onto a pyridine ring presents another synthetic route. However, controlling the regioselectivity of these reactions can be challenging.

Direct fluorination of pyridines can be achieved using reagents like elemental fluorine. rsc.org For instance, reacting pyridine derivatives with a mixture of elemental fluorine and iodine can lead to the formation of 2-fluoropyridines in high yields at room temperature. rsc.org Another approach utilizes silver(II) fluoride for the site-selective fluorination of pyridines and diazines, primarily at the position adjacent to the nitrogen atom. nih.gov Electrophilic fluorinating agents like Selectfluor® can also be used to fluorinate 1,2-dihydropyridines, which can then be converted to fluorinated pyridines. nih.gov

Direct chlorination of pyridine can be achieved using various chlorinating agents. google.com For instance, reacting pyridine with a chlorination reagent can yield 4-chloropyridine (B1293800) or its hydrochloride salt. google.com

Palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives offers a streamlined method for synthesizing 2-(fluorinated aryl)pyridines, avoiding the need for pre-functionalization. chemrxiv.org

| Reagent | Substrate | Product | Reference |

| Elemental Fluorine/Iodine | Pyridine derivatives | 2-Fluoropyridines | rsc.org |

| Silver(II) Fluoride | Pyridines, Diazines | 2-Fluorinated heterocycles | nih.gov |

| Selectfluor® | 1,2-Dihydropyridines | Fluorinated pyridines | nih.gov |

| Chlorination Reagent | Pyridine | 4-Chloropyridine | google.com |

Industrial-Scale Synthesis Optimization and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process efficiency, cost-effectiveness, and safety.

Both vapor-phase and liquid-phase processes are employed for the industrial synthesis of polyfluorinated pyridines. Vapor-phase reactions are often used for chlorination and fluorination at high temperatures. For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) can involve a vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine. nih.gov A simultaneous vapor-phase chlorination and fluorination process at temperatures above 300°C over a transition metal-based catalyst is also a viable one-step method to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine. nih.gov

Liquid-phase processes, particularly the Halex reaction, are also common. The synthesis of 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine is typically carried out in the liquid phase using a solvent like N-methylpyrrolidone at temperatures below 170°C. google.comgoogle.com This method allows for high yields and can be adapted for continuous processes where the product is removed by distillation as it forms. google.com

The choice between vapor-phase and liquid-phase processes depends on factors such as the specific reaction, desired throughput, and equipment availability.

The selection of appropriate catalysts and solvents is critical for optimizing the yield and purity of the final product. In Halex reactions, polar aprotic solvents like dimethylsulfoxide, dimethylformamide, sulfolane, and N-methylpyrrolidone are commonly used. google.comwikipedia.org The choice of solvent can significantly impact the reaction rate and the solubility of the fluoride salt.

Phase transfer catalysts, such as tetraalkylammonium or phosphonium (B103445) salts, are often employed to enhance the reactivity of the fluoride source, particularly when using less soluble salts like potassium fluoride. google.comgoogle.com These catalysts facilitate the transfer of the fluoride anion into the organic phase where the reaction occurs.

In vapor-phase reactions, transition metal-based catalysts, such as iron fluoride, are used to promote the chlorination and fluorination of the pyridine ring. nih.gov The catalyst's activity and stability at high temperatures are crucial for maintaining process efficiency.

Regioselective Synthesis of Polyfluorinated Pyridine Derivatives

The synthesis of polyfluorinated pyridine derivatives, such as this compound, is a field of significant interest due to their utility as building blocks in the pharmaceutical and agrochemical industries. The precise control of substituent placement on the pyridine ring, known as regioselectivity, is a critical challenge and a primary focus of synthetic methodologies. The primary route to these compounds often involves the halogen exchange (Halex) reaction, where chlorine atoms on a polychlorinated pyridine precursor are selectively replaced by fluorine atoms.

The regioselectivity of the Halex reaction on a polychlorinated pyridine ring is governed by the electronic effects of the ring nitrogen and the existing halogen substituents. The pyridine nitrogen is electron-withdrawing, which activates the α- (2- and 6-) and γ- (4-) positions towards nucleophilic aromatic substitution. Consequently, chlorine atoms at these positions are generally more labile and thus more readily substituted by fluoride ions compared to those at the β- (3- and 5-) positions.

A key precursor in the synthesis of many polyfluorinated pyridines is pentachloropyridine. The reaction of pentachloropyridine with a fluoride source, typically an alkali metal fluoride like potassium fluoride (KF), in a high-boiling polar aprotic solvent such as N-methylpyrrolidone (NMP) or sulfolane, is a common strategy. google.comgoogle.com By carefully controlling the reaction conditions, such as temperature and the molar ratio of reactants, a specific degree of fluorination and regioselectivity can be achieved.

For instance, the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine is achieved by reacting pentachloropyridine with potassium fluoride. google.comgoogle.com In this case, the more reactive chlorine atoms at the 2-, 4-, and 6-positions are displaced by fluorine, while the less reactive chlorine atoms at the 3- and 5-positions remain. This reaction is typically conducted at temperatures between 100°C and 170°C in NMP. google.comgoogle.com The process is often carried out under anhydrous conditions to prevent side reactions and can be run continuously by distilling the product as it forms. google.com

Further fluorination of such intermediates can lead to more highly fluorinated pyridines. For example, 3-chloro-2,4,5,6-tetrafluoropyridine can be synthesized from 3,5-dichloro-2,4,6-trifluoropyridine by further halogen exchange. This subsequent substitution occurs at one of the remaining chloro-positions, demonstrating that with more forcing conditions, even the less reactive positions can undergo fluorination.

The synthesis of pyridine derivatives with a specific substitution pattern, such as this compound, would likely proceed from a suitable polychlorinated or chlorofluorinated pyridine precursor. Based on the established principles of regioselectivity, a plausible synthetic route would involve the controlled fluorination of a tetrachloropyridine or a trichlorofluoropyridine. The precise sequencing of the halogen exchange reactions is crucial to obtaining the desired isomer.

The table below summarizes the synthesis of an analogous polyfluorinated pyridine, highlighting the typical reactants, conditions, and outcomes, which are instructive for envisioning the synthesis of this compound.

| Product | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-dichloro-2,4,6-trifluoropyridine | Pentachloropyridine | Potassium fluoride (KF) | N-methylpyrrolidone (NMP) | 100-170 °C | High | google.comgoogle.com |

Similarly, the preparation of 5-chloro-2,3-difluoropyridine from 2,3,5-trichloropyridine illustrates the selective exchange of chlorine atoms at the 2- and 3- positions. google.com This transformation can be carried out using fluoride salts in the presence of a phase transfer catalyst in a polar aprotic solvent. google.com The choice of fluorinating agent and reaction conditions can be tailored to favor the substitution at specific positions.

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Chloro 2,3,5 Trifluoropyridine

Nucleophilic Aromatic Substitution (SNAr) on Polyhalogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry. Unlike electron-rich benzene (B151609) systems that favor electrophilic substitution, the pyridine ring, with its electronegative nitrogen atom, readily undergoes substitution by nucleophiles, particularly when activated by electron-withdrawing groups such as halogens. researchgate.netnih.gov

The SNAr reaction on 4-chloro-2,3,5-trifluoropyridine proceeds via a well-established two-step addition-elimination mechanism. mdpi.com The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a halogen. This initial attack is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. mdpi.comnih.gov In this intermediate, the aromaticity of the pyridine ring is temporarily broken, and the attacked carbon atom adopts a tetrahedral (sp3) hybridization. mdpi.com

The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, importantly, onto the electronegative nitrogen atom and any electron-withdrawing substituents at the ortho and para positions. nih.govnih.gov This stabilization is crucial for the reaction to proceed. In the second, faster step, the aromaticity is restored by the expulsion of a halide ion (the leaving group). mdpi.com

While the Meisenheimer complex is a widely accepted intermediate, recent studies suggest that for some substrates and reaction conditions, the SNAr reaction may proceed through a more concerted pathway (CSNAr), where the bond formation and bond breaking occur in a single transition state without a stable intermediate. nih.govnih.govmdpi.com However, for highly activated systems like polyhalogenated pyridines, the stepwise mechanism involving a distinct Meisenheimer complex is generally considered the predominant pathway. organic-chemistry.orgorganic-chemistry.org

In a polyhalogenated pyridine like this compound, the outcome of an SNAr reaction is governed by regioselectivity (which position is attacked) and chemoselectivity (which halogen is displaced). Several factors determine the site of substitution:

Electronic Activation: The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by withdrawing electron density. In this compound, both the C2 and C4 positions are electronically activated. The C4-position, being para to the nitrogen, is particularly susceptible to attack. researchgate.netnih.gov

Leaving Group Ability: The typical leaving group ability in SNAr reactions is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the rate-determining addition step.

Steric Hindrance: Nucleophilic attack can be hindered by bulky substituents adjacent to the reaction site.

For this compound, the primary competition is between substitution at the C4-chloro position and the C2-fluoro position. The C4 position is highly activated, and while chloride is generally a poorer leaving group than fluoride (B91410), the strong electronic activation at this site makes it a primary target for nucleophiles. Studies on analogous compounds like 2,3,5-trichloropyridine (B95902) show that substitution occurs selectively at the 2-position (ortho/para to the other chlorines and ortho to nitrogen). In the case of 2,4-dichloropyrimidines, substitution is generally favored at the C4 position.

Given these competing factors, the reaction with this compound is highly selective. Nucleophilic attack occurs almost exclusively at the C4 position, displacing the chloride ion. This is because the para relationship to the ring nitrogen provides superior electronic activation that overrides the slightly better leaving group ability of the fluoride at the C2 position. This high regioselectivity makes the compound a valuable building block for introducing a wide array of functionalities specifically at the 4-position of the pyridine ring.

Table 1: Regioselectivity in SNAr Reactions of Halogenated Heterocycles This table presents data for analogous compounds to illustrate the principles of regioselectivity.

| Substrate | Nucleophile | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Amine | C4 | 4-Amino-2-chloropyrimidine | researchgate.net |

| 2,3,5-Trichloropyridine | Arylboronic Acid (Suzuki) | C2 | 2-Aryl-3,5-dichloropyridine | |

| 2,4-Dichloro-5-nitropyrimidine | Amine | C4 | 4-Amino-2-chloro-5-nitropyrimidine | organic-chemistry.org |

| This compound | Generic Nucleophile (Nu-) | C4 (Predicted) | 4-Nu-2,3,5-trifluoropyridine | N/A |

The reactivity of this compound in SNAr reactions is profoundly influenced by the inherent properties of the pyridine ring and its substituents.

Heteroatom Effect: The primary activating influence is the ring nitrogen atom itself. As a heteroatom, it is more electronegative than carbon and acts as a potent electron-withdrawing group through an inductive effect. This lowers the electron density of the entire ring system, making it more electrophilic and susceptible to nucleophilic attack. Furthermore, it can stabilize the negative charge in the Meisenheimer intermediate via resonance, especially when the attack occurs at the ortho or para positions. researchgate.net

Activating Groups: In the context of SNAr, activating groups are those that can stabilize the negatively charged Meisenheimer intermediate. The three fluorine atoms and one chlorine atom on the pyridine ring act as powerful activating groups. They withdraw electron density inductively, further enhancing the electrophilicity of the ring carbons. The fluorine atoms, being more electronegative than chlorine, exert a stronger activating effect. This cumulative activation by four halogen atoms makes this compound exceptionally reactive towards nucleophiles, often allowing substitutions to occur under mild conditions. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

The halogen atoms on this compound serve as effective handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms C-C bonds between an organoboron compound (like a boronic acid) and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds. For substrates like this compound, the reaction typically proceeds via a standard catalytic cycle involving:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl).

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The key to a successful Suzuki coupling on a polyhalogenated substrate is selective activation of one C-X bond. While C-I and C-Br bonds are more reactive than C-Cl bonds, modern palladium catalysts with specialized phosphine (B1218219) ligands can effectively activate C-Cl bonds. In this compound, the C4-Cl bond is the most likely site for Suzuki coupling due to its high electronic activation by the para nitrogen. Research on the closely related 3,5-dichloro-2,4,6-trifluoropyridine (B155018) shows that selective mono- or di-arylation can be achieved by controlling the stoichiometry of the boronic acid. mdpi.com Similarly, studies with 2,3,5-trichloropyridine demonstrate that ligand-free, palladium acetate-catalyzed Suzuki reactions can selectively couple arylboronic acids at the C2 position, which is the most activated site in that molecule.

For this compound, a typical protocol would involve reacting it with an arylboronic acid in the presence of a palladium catalyst, such as Pd(OAc)2 or Pd(PPh3)4, and a base (e.g., Na2CO3, K2CO3) in a solvent like dioxane, toluene, or DMF/water. nih.gov The reaction is expected to yield the 4-aryl-2,3,5-trifluoropyridine product with high regioselectivity.

Table 2: Illustrative Suzuki-Miyaura Coupling Conditions for Chloro-Pyridines This table provides representative conditions based on analogous substrates.

| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)2 (ligand-free) | Na2CO3 | H2O / DMF | 96% | |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane / H2O | 80% | |

| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)2 / Benzimidazolium salt | K2CO3 | DMF / H2O | ~60-70% | nih.gov |

The formation of C-N bonds at the pyridine core can be achieved through Buchwald-Hartwig amination or Ullmann-type coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. It has largely replaced harsher traditional methods due to its milder conditions and broader substrate scope. The reaction employs a palladium catalyst in conjunction with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and a strong base (e.g., NaOt-Bu, K3PO4). For this compound, Buchwald-Hartwig amination would be expected to occur selectively at the C4-Cl bond, providing a direct route to 4-amino-2,3,5-trifluoropyridine derivatives. Selective amination of an aryl bromide in the presence of an activated heteroaryl chloride has been demonstrated, highlighting the fine-tuning possible with this methodology. nih.gov

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with amines, alcohols, or thiols. Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand (like 1,10-phenanthroline (B135089) or an amino acid) and a base (e.g., K2CO3) in a polar aprotic solvent like DMF or NMP. These reactions are particularly effective for activated aryl halides. Given the high activation of the C4 position in this compound, it should be an excellent substrate for modern Ullmann-type C-N coupling reactions under relatively mild conditions.

Sonogashira Coupling and Other Carbon-Carbon Bond Formations

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, typically co-catalyzed by a copper(I) salt in the presence of an amine base, is a cornerstone of modern organic synthesis for creating conjugated enynes and arylalkynes. libretexts.org While specific studies detailing the Sonogashira coupling of this compound are not extensively documented, the reactivity of similar polyhalogenated pyridines provides significant insight.

The reactivity of halopyridines in Sonogashira coupling generally follows the order I > Br > Cl. youtube.com For this compound, the chloro group at the C-4 position would be the primary site for this transformation. The strong electron-withdrawing nature of the fluorine atoms activates the C-Cl bond towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle. libretexts.org Research on 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated that chemoselective Sonogashira reactions can be controlled to achieve mono-, di-, tri-, and even tetra-alkynylation by tuning reaction conditions. nih.gov This suggests that selective coupling at the C-4 position of this compound should be feasible.

Other significant carbon-carbon bond-forming reactions include the Suzuki-Miyaura coupling (with boronic acids) and the Stille coupling (with organostannanes). These reactions are also palladium-catalyzed and offer versatile methods for introducing aryl, heteroaryl, or vinyl groups onto the pyridine core. For polyhalogenated pyridines, regioselectivity is a key consideration. In reactions with substrates like 3,5-dichloro-2,4,6-trifluoropyridine, substitution often occurs preferentially at the C-4 position. google.com

| Substrate | Coupling Partner | Catalyst System | Solvent/Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh3)4, CuI | THF/NEt3 | 2,6-Dichloro-3-bromo-5-(phenylethynyl)pyridine | 85% | nih.gov |

| 3,5-Dibromo-2,6-dichloropyridine | (Trimethylsilyl)acetylene | Pd(PPh3)4, CuI | THF/NEt3 | 2,6-Dichloro-3-bromo-5-((trimethylsilyl)ethynyl)pyridine | 94% | nih.gov |

| 2,3,5,6-Tetrachloropyridine | Phenylacetylene | Pd(PPh3)2Cl2, CuI | THF/NEt3 | 2,3,5-Trichloro-6-(phenylethynyl)pyridine | 68% | nih.gov |

Other Advanced Synthetic Transformations

Beyond standard cross-coupling reactions, this compound is a candidate for a range of other advanced synthetic modifications that leverage its unique electronic properties.

Oxidation and Reduction Reactions

The nitrogen atom in the pyridine ring can be oxidized to form a pyridine-N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). youtube.com The resulting N-oxide significantly alters the electronic distribution of the ring, making the C-2 and C-4 positions more susceptible to nucleophilic attack. youtube.com The N-oxide can also be a valuable intermediate for further functionalization before being reduced back to the pyridine. youtube.com

Reduction of the pyridine ring or its substituents can also be achieved. Catalytic hydrogenation is a common method for reducing the pyridine ring to a piperidine. acs.org For fluorinated pyridines, this can be challenging due to potential hydrodefluorination (loss of fluorine atoms). However, specific catalytic systems, such as using palladium(II) hydroxide (B78521) on carbon with an acid like HCl, have been developed for the successful hydrogenation of fluoropyridines to the corresponding fluorinated piperidines. acs.org Reductive dehalogenation to selectively remove the chlorine atom while preserving the fluorine atoms could potentially be achieved using specific catalysts or reducing agents, although this would compete with the reduction of the ring itself.

Cyclization and Multicomponent Reactions for Heterocycle Formation

Polyhalogenated pyridines like this compound are valuable synthons for constructing fused heterocyclic systems. The halogen substituents serve as handles for intramolecular or intermolecular cyclization reactions. youtube.com For instance, a group introduced via substitution at the C-4 position could contain a nucleophilic moiety that subsequently attacks the C-3 or C-5 position to form a new ring.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent an efficient strategy for generating molecular diversity. acsgcipr.orgpreprints.org Halogenated pyridines can be incorporated into MCRs to build complex heterocyclic scaffolds. For example, a rhodium(III)-catalyzed three-component reaction of simple pyridines, alkynes, and 1,2-dichloroethane (B1671644) has been reported to yield fused pyridinium (B92312) systems. nih.gov The reactivity of this compound would make it a suitable component for similar transformations, leading to the rapid assembly of novel, highly functionalized, fluorine-containing heterocyclic structures.

Functional Group Interconversions and Derivatization

The most prevalent functional group interconversion for polyhalogenated pyridines is nucleophilic aromatic substitution (SNAr). rsc.org The pyridine ring, when substituted with multiple electron-withdrawing groups like fluorine and chlorine, is highly activated for attack by nucleophiles. In pentafluoropyridine, nucleophilic attack occurs almost exclusively at the C-4 position under mild conditions. rsc.org By analogy, the chlorine atom at the C-4 position of this compound is expected to be the most labile site for substitution by a wide range of nucleophiles.

Common nucleophiles used in these reactions include alkoxides, phenoxides, thiophenolates, and amines. These reactions typically proceed under basic conditions to generate the active nucleophile. The high reactivity at the C-4 position allows for the selective introduction of various functional groups, which can then be used for further derivatization. For instance, a derivative, 4-chloro-2,3,5-trifluoro-6-hydrazinopyridine, is synthesized via nucleophilic substitution of a hydrazine (B178648) group on a tetrafluorinated pyridine precursor.

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pentafluoropyridine | 4-Hydroxybenzaldehyde | K2CO3, DMF, rt | 4-((Perfluoropyridin-4-yl)oxy)benzaldehyde | 98% | rsc.org |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde | K2CO3, DMF, rt | 3-((Perfluoropyridin-4-yl)oxy)benzaldehyde | 96% | rsc.org |

| 4-Chloro-2,3,5,6-tetrafluoropyridine | Hydrazine hydrate | Acetonitrile, 80-100°C | 4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine | 60-75% |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2,3,5 Trifluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 4-Chloro-2,3,5-trifluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR is required to fully characterize its structure.

In this compound, there is only one hydrogen atom attached to the pyridine (B92270) ring at the C-6 position. The ¹H NMR spectrum is therefore expected to be relatively simple, consisting of a single signal. However, the splitting pattern of this signal provides a wealth of information due to coupling with the adjacent fluorine atoms.

The proton at C-6 will couple with the fluorine atoms at C-5 (ortho-coupling, ³JH-F) and C-3 (meta-coupling, ⁴JH-F). The coupling to the fluorine at C-2 is a long-range para-coupling (⁵JH-F) and is typically weaker. Consequently, the signal for H-6 is expected to appear as a complex multiplet, likely a doublet of doublets or a more complex pattern if all couplings are resolved. The chemical shift will be significantly downfield, influenced by the electronegativity of the adjacent nitrogen and the cumulative electron-withdrawing effects of the halogen substituents.

No direct experimental ¹H NMR data for this compound was found in the reviewed literature. The analysis is based on established principles of NMR spectroscopy and data from analogous compounds such as 2,3,5-Trifluoropyridine. chemicalbook.combldpharm.com

The ¹³C NMR spectrum of this compound should display five distinct signals, one for each of the carbon atoms in the aromatic ring. The chemical shifts of these carbons are heavily influenced by the attached halogens. Carbons bonded directly to fluorine (C-2, C-3, C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F).

The signals for C-2, C-3, C-4, and C-5 are expected to be significantly downfield due to the deshielding effects of the electronegative fluorine and chlorine atoms. The carbon attached to chlorine (C-4) will also be shifted downfield, though typically less than a carbon attached to fluorine. nih.gov The carbon at C-6, bonded to hydrogen, will likely be the most upfield of the ring carbons. The presence of large C-F coupling constants is a definitive characteristic in the ¹³C NMR spectrum of fluorinated compounds. chemicalbook.comamanote.com

Table 1: Predicted ¹³C NMR Chemical Shifts and Coupling for this compound (Note: These are estimated values based on data from analogous fluorinated and chlorinated pyridines.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Coupling |

| C-2 | 145 - 155 | Large ¹JC-F |

| C-3 | 135 - 145 | Large ¹JC-F |

| C-4 | 125 - 135 | C-Cl bond, smaller couplings |

| C-5 | 140 - 150 | Large ¹JC-F |

| C-6 | 115 - 125 | C-H bond |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic molecules due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org For this compound, three distinct signals are expected, corresponding to the three magnetically non-equivalent fluorine atoms at positions 2, 3, and 5.

Each signal will be split by coupling to the other fluorine atoms on the ring and to the proton at C-6. The magnitude of the fluorine-fluorine coupling constants (JF-F) depends on the number of bonds separating them (ortho, meta, para). wikipedia.org The chemical shifts are sensitive to the electronic environment, with electron-withdrawing groups causing downfield shifts. The analysis of these coupling patterns is crucial for the unambiguous assignment of each fluorine signal to its position on the pyridine ring. nih.govdovepress.com

Table 2: Expected ¹⁹F NMR Coupling Patterns for this compound

| Fluorine Atom | Coupling to F-3 | Coupling to F-5 | Coupling to H-6 | Expected Multiplicity |

| F-2 | ³JF-F (ortho) | ⁵JF-F (para) | ⁴JH-F (meta) | Doublet of doublets (dd) or more complex |

| F-3 | - | ⁴JF-F (meta) | ⁴JH-F (meta) | Doublet of doublets (dd) or more complex |

| F-5 | ⁴JF-F (meta) | - | ³JH-F (ortho) | Doublet of doublets (dd) or more complex |

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Key vibrational bands can be assigned to specific bonds and groups:

C-F Stretching: Strong absorptions in the FT-IR spectrum, typically in the range of 1100-1400 cm⁻¹, are characteristic of C-F bonds in aromatic systems.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the 600-800 cm⁻¹ region.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected between 1400 and 1650 cm⁻¹. Ring breathing modes typically appear at lower frequencies.

C-H Vibrations: The C-H stretching vibration for the lone aromatic proton is expected around 3000-3100 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations appear at lower wavenumbers.

Studies on analogous compounds like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) and 4-amino-3-chloro-2,5,6-trifluoropyridine (B1273427) utilize Density Functional Theory (DFT) calculations to accurately assign the observed vibrational frequencies. nih.govresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound (Note: Ranges are based on data from analogous halogenated pyridines.) nih.govnih.govijtsrd.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 | FT-IR, Raman |

| C-F Stretch | 1100 - 1400 | FT-IR (strong) |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

| Ring Bending/Deformation | 400 - 1000 | FT-IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The nominal molecular weight of this compound (C₅HClF₃N) is approximately 167 g/mol .

The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The fragmentation pattern upon electron ionization (EI) would likely proceed through several key pathways:

Loss of Chlorine: The initial loss of a chlorine radical (·Cl) from the molecular ion is a common fragmentation pathway for chloroaromatic compounds, leading to an ion at m/z ~132.

Loss of Fluorine/HCN: Subsequent fragmentation could involve the loss of a fluorine atom or the characteristic loss of HCN from the pyridine ring.

Formation of Halogenated Fragments: Various smaller fragments containing combinations of carbon, nitrogen, and halogens would also be expected.

Analysis of mass spectra from related compounds, such as substituted 2-chloro-pyridones, shows that the fragmentation is heavily influenced by the substituents on the pyridine ring. jcsp.org.pk

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₅HClF₃N]⁺ | 167/169 | Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern |

| [M-Cl]⁺ | [C₅HF₃N]⁺ | 132 | Loss of a chlorine atom |

| [M-Cl-F]⁺ | [C₅HF₂N]⁺ | 113 | Subsequent loss of a fluorine atom |

| [M-Cl-HCN]⁺ | [C₄HF₃]⁺ | 105 | Loss of HCN from the [M-Cl]⁺ fragment |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise information on bond lengths, bond angles, and intermolecular interactions.

A search of publicly available crystallographic databases did not yield an experimental crystal structure for this compound. However, based on the structures of related substituted pyridines, such as 4-amino-3,5-dichloropyridine, several structural features can be predicted. nih.gov The pyridine ring is expected to be planar. The C-F bond lengths will be shorter than the C-Cl bond length. The substitution pattern is likely to influence the bond angles within the ring due to steric and electronic effects of the halogen atoms. In the solid state, intermolecular interactions such as halogen bonding and π–π stacking would likely play a significant role in the crystal packing. nih.gov Without experimental data, computational modeling would be the primary method for predicting its three-dimensional structure.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2,3,5 Trifluoropyridine

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a fundamental method for predicting the three-dimensional arrangement of atoms (geometry optimization) and the electronic properties of molecules. For 4-Chloro-2,3,5-trifluoropyridine, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step. This would yield the most stable molecular structure by minimizing the total electronic energy. From this optimized geometry, further electronic structure analyses can be performed.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. For this compound, the location of the HOMO and LUMO electron density on the molecule would pinpoint the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

(Note: Specific computational data for this compound is not available in published literature.)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugation, stabilize the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant charge transfer from the donor to the acceptor orbital. acadpubl.eu For this compound, NBO analysis would reveal the charge delocalization from the lone pairs of the nitrogen and halogen atoms into the antibonding orbitals of the pyridine (B92270) ring, providing insight into the molecule's stability and electronic distribution.

Table 2: Hypothetical NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

(Note: Specific computational data for this compound is not available in published literature.)

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to predict how a molecule will interact with other chemical species. Different colors on the map indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com For this compound, an MEP map would highlight the negative potential around the nitrogen atom and potentially the fluorine atoms, and positive potentials near the hydrogen and carbon atoms, thereby identifying the molecule's reactive centers.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational chemistry is widely used to predict spectroscopic data, such as vibrational frequencies (infrared and Raman spectra). By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes of the molecule. These calculated frequencies are often scaled by a factor to correct for systematic errors in the computational method and to improve agreement with experimental data. researchgate.net A theoretical vibrational analysis of this compound would predict its characteristic IR and Raman peaks, aiding in its experimental identification and characterization.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-F Stretch | Data not available |

| C-Cl Stretch | Data not available |

| Pyridine Ring Stretch | Data not available |

| Ring Deformation | Data not available |

(Note: Specific computational data for this compound is not available in published literature.)

Role As a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in Agrochemical Development

Synthesis of Fluorine-Containing Pesticidal Agents

The highly substituted and activated nature of the pyridine (B92270) ring in 4-chloro-2,3,5-trifluoropyridine allows for selective functionalization, making it a key component in the synthesis of potent pesticidal agents. The presence of fluorine atoms can lead to compounds with enhanced biological activity and low soil residues, aligning with modern environmental standards. agropages.com

For instance, related fluorinated pyridine derivatives are crucial for synthesizing some of the world's most effective herbicides. Haloxyfop, a herbicide used to control grass weeds in broadleaf crops, incorporates a 3-chloro-5-(trifluoromethyl)pyridin-2-yl oxy phenoxy propanoic acid moiety. nih.govgoogle.comsigmaaldrich.com Similarly, the herbicide Picloram, a systemic herbicide for controlling woody plants and broad-leaved weeds, is a chlorinated pyridine derivative, highlighting the importance of halogenated pyridines in this sector. nih.gov

The synthesis of these complex agrochemicals often involves multi-step processes where the fluorinated pyridine core is introduced as a key building block. For example, the synthesis of certain herbicidal compositions involves the use of 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, showcasing the intricate structures derived from functionalized pyridines. google.com

Table 1: Examples of Agrochemicals Derived from Halogenated Pyridines

| Agrochemical | Type | Key Pyridine Intermediate (Example) |

| Haloxyfop | Herbicide | 3-Chloro-5-(trifluoromethyl)pyridine-2-ol |

| Clopyralid | Herbicide | 3,6-Dichloropicolinic acid |

| Picloram | Herbicide | 4-Amino-3,5,6-trichloropicolinic acid nih.gov |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine nih.gov |

Structure-Activity Relationship (SAR) Insights from Fluorinated Pyridine Derivatives

The study of structure-activity relationships (SAR) is fundamental in designing new and more effective agrochemicals. The substitution pattern of fluorine atoms on the pyridine ring significantly influences the biological activity of the final compound. Research has shown that the number and position of fluorine atoms can modulate the molecule's binding affinity to its target protein, its uptake by the plant, and its metabolic fate. researchgate.netnih.gov

For example, in the development of novel protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides, the introduction of a 3-chloro-5-trifluoromethylpyridine group was found to be beneficial for creating stable interactions with the target enzyme. nih.gov This highlights the importance of the specific arrangement of halogen substituents on the pyridine ring for achieving high efficacy.

Furthermore, studies on fluorinated sulphonamide derivatives have indicated that increasing the number of fluorine atoms in the molecule can enhance antibacterial activity, a principle that can be extrapolated to the design of fungicides. nih.gov The strategic placement of fluorine, as seen in derivatives of this compound, allows chemists to fine-tune the electronic properties and lipophilicity of a molecule, which are critical factors for its performance as a pesticide. researchgate.net

Scaffold for Pharmaceutical and Medicinal Chemistry Applications

The pyridine ring is a common motif in many pharmaceuticals, and the introduction of fluorine can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity to its biological target. nih.gov this compound serves as a valuable scaffold for the synthesis of novel pharmaceutical compounds and research tools.

Access to Biologically Active Heterocyclic Systems

The reactivity of the chlorine and fluorine atoms on the this compound ring allows for its elaboration into more complex heterocyclic systems. These systems are often the core structures of biologically active molecules. For example, the pyrimidine (B1678525) nucleus, which is structurally related to pyridine, is present in numerous bioactive compounds, and building blocks like 4-chloro-2-(trichloromethyl)pyrimidines are instrumental in their synthesis. thieme.de

The synthesis of substituted 2,3-difluoropyridines, which are important starting materials for pharmaceuticals, can be achieved from polychlorinated pyridines. google.com These difluoropyridines can then be further modified to create a diverse library of compounds for drug discovery screening. The ability to selectively replace the halogen atoms on the pyridine ring with other functional groups opens up a vast chemical space for medicinal chemists to explore.

Table 2: Examples of Biologically Active Scaffolds Accessible from Halogenated Pyridines

| Scaffold | Potential Biological Activity | Precursor Type |

| Pyrrolopyrimidine | DNA modification studies researchgate.net | Chlorinated Pyrimidines researchgate.net |

| Pyrazolopyrimidine | Anti-inflammatory, Analgesic heteroletters.org | Chlorinated Pyrimidines heteroletters.org |

| Phenylpyridine | PPO inhibition (Herbicidal) nih.gov | Dichlorotrifluoromethyl pyridine nih.gov |

Development of Pharmacologically Relevant Derivatives for Research Tools

Beyond the direct development of new drugs, this compound and its derivatives are crucial for creating molecular probes and research tools to study biological processes. These tools help scientists understand disease mechanisms and validate new drug targets.

The synthesis of various pyridine derivatives allows for the investigation of their antiproliferative activity against cancer cell lines. mdpi.com By systematically modifying the substituents on the pyridine ring, researchers can gain insights into the structural requirements for anticancer activity. For instance, studies have shown that the presence of certain groups can enhance antiproliferative effects, while bulky halogen-containing groups might decrease it in some contexts. mdpi.com

Furthermore, fluorinated pyridines can be used to synthesize specific enzyme inhibitors or receptor ligands. These compounds are invaluable for studying the function of proteins in a cellular context. The unique properties conferred by the fluorine atoms, such as their ability to form strong bonds and alter the acidity of neighboring protons, can be exploited to design highly selective and potent research tools. nih.govccspublishing.org.cn

Advanced Materials Science Applications

While the primary applications of this compound are in the life sciences, its highly functionalized and electron-deficient nature also makes it a building block of interest in materials science. bldpharm.com The incorporation of fluorinated pyridine units into polymers or organic electronic materials can impart desirable properties such as thermal stability, altered electronic characteristics, and specific intermolecular interactions. Chemical suppliers list this compound as a building block for material science, indicating its potential use in the synthesis of novel materials. bldpharm.com

This compound: A Key Component in Advanced Synthesis

GAINESVILLE, FL – this compound, a halogenated pyridine derivative, has emerged as a critical and versatile building block in the synthesis of complex organic molecules. Its unique electronic properties and multiple reaction sites make it an invaluable intermediate in the production of a wide range of commercially significant compounds, particularly in the agrochemical and pharmaceutical industries. This article explores the chemical's role as a synthetic intermediate, focusing on its application in creating advanced materials.

The strategic placement of chlorine and fluorine atoms on the pyridine ring of this compound allows for selective chemical modifications. This feature enables chemists to introduce various functional groups, leading to the construction of intricate molecular architectures. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom activates the ring for nucleophilic aromatic substitution, a key reaction in its synthetic utility. youtube.comlookchem.com

Incorporation into Polymer Systems

The reactivity of this compound makes it a valuable monomer or cross-linking agent in the development of novel polymers. Its incorporation into polymer chains can significantly alter the material's properties, introducing enhanced thermal stability, chemical resistance, and specific electronic characteristics. Research in this area is focused on creating high-performance polymers for specialized applications.

Design of Functional Materials with Tuned Properties

The ability to precisely modify the structure of this compound allows for the design of functional materials with tailored properties. By substituting the chlorine and fluorine atoms with different functional groups, scientists can fine-tune the electronic, optical, and physical characteristics of the resulting molecules. This has led to the development of materials for applications such as organic light-emitting diodes (OLEDs), sensors, and advanced coatings. The strategic functionalization of the pyridine ring is a key strategy in the rational design of these materials.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 914636-17-2 synquestlabs.com |

| Molecular Formula | C5HClF3N synquestlabs.com |

| Molecular Weight | 167.52 g/mol synquestlabs.com |

| MDL Number | MFCD08436094 synquestlabs.com |

Green Chemistry and Sustainable Synthetic Approaches for Fluorinated Pyridines

Environmentally Benign Reaction Media and Conditions

A key aspect of green chemistry involves replacing volatile and hazardous organic solvents with more environmentally friendly alternatives. The typical synthesis of fluorinated pyridines often involves the halogen exchange (Halex) reaction, where chlorine atoms on a pyridine (B92270) ring are substituted with fluorine. acsgcipr.orgwikipedia.org These reactions have historically been conducted at high temperatures (150-250°C) in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). acsgcipr.orgwikipedia.orggoogle.com While effective, these solvents can be difficult to recycle and pose environmental challenges.

Recent research has focused on several greener alternatives:

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, have been shown to be effective media for Halex reactions. e-journals.in They exhibit negligible vapor pressure, reducing air pollution, and can often be recycled. e-journals.in Using ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) can lead to higher yields and allow for lower reaction temperatures compared to conventional solvents. e-journals.in

Perfluorocarbons (PFCs): Inert and immiscible with many organic solvents, PFCs can replace a significant volume of traditional solvents in fluorination reactions. google.comgoogle.com Their high thermal stability and ease of separation after the reaction make them highly recyclable, which significantly reduces solvent waste. google.comgoogle.com

Improved Conventional Solvents: Even within traditional solvent classes, optimization can lead to greener processes. For instance, conducting the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine (B147404) in N-methylpyrrolidone under anhydrous conditions and at temperatures below 170°C was found to proceed in high yield with minimal tar formation. google.com

Table 1: Comparison of Reaction Media for Fluorination of Pyridines

| Reaction Medium | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Polar Aprotic Solvents (e.g., DMSO, NMP) | 150-250°C, Anhydrous | High solubility for reagents, effective for Halex | High energy use, solvent toxicity, difficult to recycle | acsgcipr.orgwikipedia.orggoogle.com |

| Ionic Liquids (e.g., [BMIM][BF₄]) | Lower temperatures than conventional solvents | Low vapor pressure, recyclable, can increase yield | Higher cost, potential toxicity concerns | e-journals.inresearchgate.net |

| Perfluorocarbons (PFCs) (as co-solvents) | High temperatures (Halex) | Inert, easily separable and recyclable, reduces use of organic solvents | High cost, limited miscibility | google.comgoogle.com |

| No Solvent (Direct C-H Fluorination) | Ambient Temperature | Eliminates solvent waste, mild conditions, high selectivity | Reagent cost (e.g., AgF₂), sensitivity to moisture | orgsyn.orgnih.gov |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the final product. The ideal reaction has a 100% atom economy.

The synthesis of 4-Chloro-2,3,5-trifluoropyridine via a conventional Halex reaction starting from a precursor like tetrachloropyridine does not have a high atom economy. The reaction produces inorganic salts (e.g., potassium chloride) as byproducts, which constitute waste. acsgcipr.orgwikipedia.org

Halex Reaction Example: C₅Cl₄N (Tetrachloropyridine) + 3 KF → C₅ClF₃N (Trifluorochloropyridine) + 3 KCl

In this simplified representation, for every mole of the desired product, three moles of potassium chloride waste are generated.

Strategies to improve atom economy and minimize waste include:

Direct C-H Fluorination: This is the most powerful strategy for improving atom economy. Instead of substituting a leaving group, a fluorine atom is directly added to the carbon-hydrogen bond. nih.gov This approach, in theory, is an addition reaction, which has a much higher atom economy and significantly reduces salt waste. nih.govresearchgate.net

Catalysis: The use of phase-transfer catalysts in Halex reactions can improve efficiency and reduce the required amount of excess reagents, thereby minimizing waste. acsgcipr.org

Waste Reduction at the Source: A thorough analysis of production processes can identify the root causes of byproduct formation. For example, in the production of other alkyl pyridines, identifying and separating interfering byproducts led to a higher yield and reduced catalyst consumption and wastewater contamination. researchgate.net This principle is applicable to the synthesis of all specialty chemicals, including fluorinated pyridines.

Solvent Recycling: As mentioned previously, using recoverable solvents like PFCs or recyclable ionic liquids is a crucial strategy for waste minimization. e-journals.ingoogle.comgoogle.com

Table 2: Atom Economy Comparison of Synthetic Routes

| Synthetic Route | General Equation | Atom Economy | Waste Products | Citations |

|---|---|---|---|---|

| Halex Reaction | Ar-Cl + KF → Ar-F + KCl | Low | Stoichiometric inorganic salts | acsgcipr.orgwikipedia.org |

| Direct C-H Fluorination | Ar-H + "F+" source → Ar-F + H+ | High | Minimal (ideally only catalytic waste) | orgsyn.orgnih.gov |

Flow Chemistry Applications for Process Intensification

Process intensification refers to the development of innovative equipment and techniques that offer significant benefits in process efficiency, safety, and product quality over traditional batch processing. mdpi.com Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, is a prime example of process intensification.

The synthesis of fluorinated compounds like this compound is particularly well-suited for flow chemistry for several reasons:

Enhanced Safety: Fluorination reactions can be highly exothermic and may involve hazardous reagents like elemental fluorine. Flow reactors have a high surface-area-to-volume ratio, allowing for superior temperature control and minimizing the risk of thermal runaways. The small reaction volumes at any given time greatly enhance safety. tib.eu

Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system often leads to higher yields and better selectivity, reducing the formation of unwanted byproducts. tib.eu

Scalability: Scaling up a flow process is typically more straightforward than a batch process. Instead of using larger, potentially more hazardous reactors, production can be increased by running the flow system for longer periods or by using multiple reactors in parallel.

A documented example is the continuous flow synthesis of 4-fluoropyrazole derivatives using elemental fluorine, which demonstrates the successful application of this technology to the direct fluorination of heterocyclic compounds. tib.eu This approach allows for the safe handling of fluorine gas and telescoped multi-step reactions in a single, continuous process. tib.eu Such principles are directly transferable to the production of this compound, offering a pathway to a safer, more efficient, and intensified manufacturing process.

Table 3: Comparison of Batch vs. Flow Processing for Fluorination

| Parameter | Batch Processing | Flow Processing | Citations |

|---|---|---|---|

| Heat Transfer | Poor; risk of localized hot spots | Excellent; high surface-area-to-volume ratio | tib.eu |

| Safety | Higher risk with hazardous reagents and exotherms | Inherently safer due to small reactor volume | tib.eu |

| Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, residence time | mdpi.comtib.eu |

| Scalability | Difficult; requires redesign of reactor and process | Straightforward; "scale-out" or longer run times | mdpi.com |

| Byproduct Formation | Can be significant due to poor control | Often reduced, leading to higher purity | tib.eu |

Future Research Trajectories and Innovations

Development of Novel Catalytic Systems for Selective Transformations

The selective transformation of the carbon-halogen bonds in 4-Chloro-2,3,5-trifluoropyridine is a key area of ongoing research. The development of sophisticated catalytic systems is paramount to achieving high selectivity and efficiency in these transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and their application to heteroaromatic systems like this compound is a major focus. youtube.comnih.gov Future work will likely involve the design of new phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) that can fine-tune the reactivity of the palladium catalyst. nih.govchemrxiv.org For instance, sterically hindered NHC ligands have shown promise in promoting cross-coupling at the C4 position of dichloropyridines with high selectivity. nih.gov The development of catalysts that can selectively activate the C-Cl bond over the C-F bonds, or vice versa, remains a significant challenge and a key research objective.

Furthermore, exploring ligand-free catalytic systems, such as those employing palladium chloride or palladium(II) acetate, could offer more sustainable and cost-effective alternatives. nih.gov Research into the mechanism of these "ligand-free" reactions is crucial for their optimization and broader application. nih.govrsc.org The use of other transition metals, such as copper, in catalytic cross-coupling reactions also presents a promising avenue for new discoveries. youtube.com

Exploration of New Reactivity Modes and Synthetic Pathways

Beyond traditional cross-coupling reactions, researchers are actively exploring new reactivity modes for this compound. This includes investigating its behavior in nucleophilic aromatic substitution (SNAr) reactions, where the electron-withdrawing fluorine atoms can activate the pyridine (B92270) ring towards nucleophilic attack. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions, opening up possibilities for the synthesis of a wide array of substituted trifluoropyridines.

The synthesis of derivatives such as 4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine from this compound opens up pathways to further functionalization and the creation of novel heterocyclic systems. synquestlabs.com

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Density Functional Theory (DFT) and other computational methods are becoming increasingly indispensable tools in modern chemical research. researchgate.netresearchgate.netmdpi.com In the context of this compound, these methods can provide profound insights into its electronic structure, reactivity, and the mechanisms of its reactions.

Computational studies can be used to:

Predict the most likely sites for electrophilic and nucleophilic attack.

Elucidate the transition state structures and activation energies of various reaction pathways, thereby explaining observed selectivities. researchgate.net

Design new catalysts with enhanced activity and selectivity by modeling the catalyst-substrate interactions.

Predict the physical and spectroscopic properties of novel derivatives of this compound. researchgate.net

By combining experimental work with advanced computational modeling, researchers can accelerate the discovery and optimization of new reactions and applications for this versatile building block.

Emerging Applications in Interdisciplinary Fields

The unique properties of fluorinated organic molecules have led to their widespread use in various fields, and derivatives of this compound are no exception.

Medicinal Chemistry: Pyridine and its derivatives are prevalent in pharmaceuticals. nih.govagropages.com The introduction of fluorine atoms can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound is an attractive starting material for the synthesis of novel drug candidates. For instance, trifluoromethylpyridines are key structural motifs in many active agrochemical and pharmaceutical ingredients. nih.gov The development of new synthetic methods to access a wider range of substituted trifluoropyridines will undoubtedly fuel drug discovery efforts.

Agrochemicals: Fluorinated compounds play a crucial role in modern agriculture as herbicides, insecticides, and fungicides. agropages.comgoogle.com The trifluoropyridine scaffold is present in a number of commercially successful agrochemicals. Research into new derivatives of this compound could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

Materials Science: The incorporation of fluorine atoms into organic materials can impart unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. Derivatives of this compound could find applications in the development of new polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The ability to precisely control the substitution pattern on the pyridine ring allows for the fine-tuning of the material's properties.

Q & A

Q. How can researchers optimize the synthesis of 4-chloro-2,3,5-trifluoropyridine to improve yield and purity?

Methodological Answer: The synthesis of halogenated pyridines often involves nucleophilic substitution reactions. For example, fluorinated pyridines like 3,5-difluoro-4-methylpyridin-2-amine are synthesized via substitution of pentafluoropyridine with sodium azide, followed by methyl and amine group introduction . For this compound, analogous methods may involve selective fluorination and chlorination steps. Key parameters to optimize include reaction temperature (e.g., controlled exothermic reactions), stoichiometry of halogenating agents, and use of catalysts to enhance selectivity. Post-synthesis purification via column chromatography or recrystallization can improve purity. Monitoring reaction progress with HPLC-UV (as in for similar compounds) is advised to track intermediates and byproducts .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Safety measures include:

- Personal Protective Equipment (PPE): Use N95 masks, chemical-resistant gloves (e.g., nitrile), and eye protection to avoid inhalation, skin contact, or ocular exposure .

- Ventilation: Conduct reactions in fume hoods to mitigate vapor exposure.

- Storage: Store in airtight containers away from heat/ignition sources (per P210 guidelines) and segregate from incompatible substances (e.g., strong oxidizers) .

- Waste Management: Collect halogenated waste separately and engage certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted derivative synthesis?

Methodological Answer: Regioselectivity in polyhalogenated pyridines is influenced by electronic and steric factors. For instance, trifluoromethylpyridines (e.g., 2-chloro-5-(trifluoromethyl)pyridine) undergo substitution preferentially at the para position due to electron-withdrawing effects of fluorine and chlorine . To functionalize this compound:

- Metal-Catalyzed Cross-Coupling: Use Suzuki-Miyaura coupling with palladium catalysts to introduce aryl groups at the chlorine site.

- Nucleophilic Aromatic Substitution: Replace fluorine atoms selectively using organolithium or Grignard reagents under controlled temperatures (−78°C to RT) .

- Protection/Deprotection Strategies: Temporarily block reactive sites (e.g., using silyl groups) to direct reactions to specific positions .

Q. What analytical methods are most effective for characterizing impurities in this compound?

Methodological Answer:

- HPLC-UV with Quenching: As demonstrated for chlorinated derivatives (), use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Add ascorbic acid to quench residual reactive halogens (e.g., ClO₂) that may degrade the analyte .

- GC-MS: Analyze volatile byproducts (e.g., fluorinated intermediates) with electron ionization for fragmentation patterns.

- NMR (¹⁹F and ¹H): Identify positional isomers and confirm substitution patterns. Fluorine-19 NMR is particularly sensitive to electronic environments .

Q. How can computational methods aid in predicting reaction pathways for this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the chlorine atom in this compound is likely more reactive toward nucleophilic attack due to lower electron density .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF enhance SNAr reactions).

- Retrosynthetic Analysis: Use software like Synthia™ to propose feasible synthetic routes for novel derivatives .

Addressing Data Contradictions

Q. How should researchers resolve discrepancies in reported reaction yields for halogenated pyridine syntheses?

Methodological Answer:

- Reproducibility Checks: Verify reaction conditions (e.g., anhydrous vs. humid environments) and reagent purity. For example, trace moisture can hydrolyze fluorinating agents like DAST, reducing yields .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., dehalogenated species) that may account for yield variations.

- Statistical Design of Experiments (DoE): Apply factorial designs to isolate critical variables (e.g., temperature, catalyst loading) and optimize conditions systematically .

Experimental Design Considerations

Q. What strategies minimize decomposition during the storage of this compound?

Methodological Answer:

- Inert Atmosphere Storage: Use argon or nitrogen to purge containers and prevent oxidation.

- Temperature Control: Store at −20°C in amber vials to reduce photodegradation.

- Stabilizers: Add radical inhibitors (e.g., BHT) at 0.1–1% w/w to suppress autoxidation .

Advanced Functionalization Techniques

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

Methodological Answer:

- Pharmaceutical Intermediates: Replace chlorine with amine groups via Buchwald-Hartwig amination to create kinase inhibitors.

- Agrochemicals: Introduce thioether moieties at fluorine sites for pesticidal activity.

- Ligand Design: Use fluorinated pyridines as ligands in transition-metal catalysts for asymmetric catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.